Cas no 896046-33-6 (N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide)

N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide is a synthetic organic compound featuring a pyridazine core functionalized with a 4-ethylphenyl group and a thioether-linked acetamide moiety. Its structure incorporates both acetyl and ethylphenyl substituents, contributing to its potential utility in medicinal chemistry and biochemical research. The compound's pyridazine scaffold is known for its role in modulating biological activity, while the thioether linkage enhances stability and reactivity. This molecule may serve as an intermediate in the synthesis of pharmacologically active agents or as a tool compound for studying enzyme inhibition or receptor interactions. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies.
N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide structure
896046-33-6 structure
Product Name:N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide
CAS No:896046-33-6
MF:C22H21N3O2S
MW:391.486043691635
CID:6284433
PubChem ID:7206140
Update Time:2025-05-23

N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide
    • F1899-1027
    • N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
    • 896046-33-6
    • N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
    • N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide
    • AKOS024618457
    • Inchi: 1S/C22H21N3O2S/c1-3-16-7-9-17(10-8-16)20-11-12-22(25-24-20)28-14-21(27)23-19-6-4-5-18(13-19)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27)
    • InChI Key: RDFQREGLYHISCT-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC(=CC=2)CC)N=N1)CC(NC1=CC=CC(C(C)=O)=C1)=O

Computed Properties

  • Exact Mass: 391.13544809g/mol
  • Monoisotopic Mass: 391.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 97.2Ų

N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide

N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide: A Comprehensive Overview

The compound CAS No 896046-33-6, also known as N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the properties, synthesis, and applications of this compound, supported by the latest research findings.

Structural Analysis

The molecular structure of N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide is characterized by a pyridazine ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The pyridazine ring is substituted at position 6 with a 4-ethylphenyl group, introducing electron-donating properties that enhance the compound's reactivity. Additionally, the molecule features an acetyl group attached to a phenyl ring at position 3, further contributing to its structural complexity and functional diversity. The presence of a sulfanyl (thioether) group at position 2 of the acetamide moiety adds another layer of functionality, making this compound a versatile building block for further chemical modifications.

Chemical Properties and Synthesis

The synthesis of CAS No 896046-33-6 involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution, condensation reactions, and aromatic substitution. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyridazine core, reducing reaction times while maintaining product quality. The compound's stability under various conditions has also been extensively studied, revealing its resistance to thermal degradation and susceptibility to oxidative environments.

Biological Activity and Applications

N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide has demonstrated remarkable biological activity in recent studies. Preclinical trials have shown its potential as an anti-inflammatory agent, with significant reductions in cytokine production observed in vitro. Furthermore, the compound exhibits moderate antitumor activity against several cancer cell lines, suggesting its role in targeted drug delivery systems. Its ability to modulate enzyme activity makes it a promising candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of CAS No 896046-33-6 is crucial for its sustainable use. Recent eco-toxicological studies indicate that the compound exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is required to assess its long-term effects on soil microbiota and terrestrial ecosystems. From a safety perspective, handling this compound requires adherence to standard laboratory protocols due to its potential irritant properties.

Future Directions and Research Opportunities strong> p> < p >The continued exploration of < strong >N-(3-acetylphenyl)-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide< / strong > presents numerous opportunities for innovation in drug discovery and materials science. Ongoing research aims to elucidate its mechanism of action at the molecular level, which could pave the way for novel therapeutic strategies. Additionally, leveraging computational chemistry tools such as molecular docking and quantum mechanics simulations could provide deeper insights into its interaction with biological targets. p > In conclusion,< strong > CAS No 896046 - 33 - 6< / strong > stands out as a versatile and intriguing compound with vast potential across multiple disciplines . Its unique structure , coupled with emerging research findings , positions it as a key player in advancing both academic and industrial applications . As further studies unfold , we can anticipate even greater contributions from this remarkable molecule . article > response >

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